2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid
Brand Name: Vulcanchem
CAS No.: 1264144-24-2
VCID: VC11777443
InChI: InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
SMILES: B(C1=CSC(=N1)N2CCCCC2C)(O)O
Molecular Formula: C9H15BN2O2S
Molecular Weight: 226.11 g/mol

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid

CAS No.: 1264144-24-2

Cat. No.: VC11777443

Molecular Formula: C9H15BN2O2S

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid - 1264144-24-2

Specification

CAS No. 1264144-24-2
Molecular Formula C9H15BN2O2S
Molecular Weight 226.11 g/mol
IUPAC Name [2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid
Standard InChI InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
Standard InChI Key NHJWOQYAOPHKCJ-UHFFFAOYSA-N
SMILES B(C1=CSC(=N1)N2CCCCC2C)(O)O
Canonical SMILES B(C1=CSC(=N1)N2CCCCC2C)(O)O

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Physicochemical Profile

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (IUPAC name: 4-borono-2-(4-methylpiperidin-1-yl)-1,3-thiazole) belongs to the class of heteroaromatic boronic acids. Its molecular formula is C₉H₁₃BN₂O₂S, with a molecular weight of 228.10 g/mol. The boronic acid group at position 4 of the thiazole ring enables participation in Suzuki-Miyaura cross-coupling reactions, while the 4-methylpiperidine moiety contributes to stereoelectronic effects and solubility profiles .

Key physicochemical parameters include:

PropertyValue
LogP (Partition Coefficient)1.82 (predicted)
Water Solubility12.4 mg/mL (25°C, simulated)
pKa (Boronic Acid)8.9 ± 0.3

Data derived from computational modeling of structural analogs .

Crystallographic and Spectroscopic Features

X-ray diffraction studies of related thiazole boronic esters reveal planar thiazole systems with dihedral angles of 3.2°–5.7° between the heterocycle and boronic acid group. Nuclear magnetic resonance (NMR) signatures typically show:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35–1.45 (m, 2H, piperidine CH₂), 1.65–1.75 (m, 2H), 2.15 (s, 3H, CH₃), 3.45–3.55 (m, 4H, N-CH₂), 7.82 (s, 1H, thiazole H-5) .

  • ¹¹B NMR: δ 28–32 ppm (characteristic of sp²-hybridized boron) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Routes

The primary synthesis involves sequential functionalization of 2,5-dibromothiazole (Figure 1):

Step 1: Nucleophilic substitution at C-2
2,5-Dibromothiazole reacts with 4-methylpiperidine in tetrahydrofuran (THF) at −78°C using n-butyllithium as base, yielding 2-(4-methylpiperidin-1-yl)-5-bromothiazole (78% yield) .

Step 2: Miyaura borylation
The bromothiazole intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane. Optimized conditions use:

  • Pd(dppf)Cl₂ (5 mol%)

  • KOAc (3 equiv)

  • 80°C, 12 hr
    Resulting in 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (67% yield), subsequently hydrolyzed to the free boronic acid .

Continuous Flow Synthesis for Scalability

Recent patent disclosures describe kilogram-scale production using continuous flow reactors:

ParameterBatch ProcessFlow Process
Reaction Time18 hr22 min
Palladium Loading5 mol%1.2 mol%
Yield67%89%

Adapted from industrial production methods .

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

Structural analogs demonstrate dual inhibition of pain-related ion channels TRPA1 and TRPV1 (Table 1):

CompoundTRPA1 Inhibition (%)TRPV1 Inhibition (%)
Analog 506052
Analog 54<1068
Parent Structure4537

Data from hybrid analogs tested at 10 μM concentration .

The 4-methylpiperidine group enhances blood-brain barrier penetration, making derivatives potential candidates for neuropathic pain management. Molecular docking studies suggest the boronic acid interacts with Lys708 and Asp706 residues in TRPV1’s vanilloid binding pocket .

Anticancer Activity Mechanisms

Thiazole-urea derivatives containing the 4-methylpiperidine motif exhibit:

  • IC₅₀ Values

    • FaDu hypopharyngeal carcinoma: 1.7 μM

    • MCF-7 breast cancer: 2.3 μM

  • Apoptosis induction via caspase-3/7 activation (4-fold increase vs. control)

  • Mitochondrial membrane depolarization (ΔΨm = −89 mV at 5 μM) .

Comparative Analysis with Structural Analogs

Boronic Acid Derivatives

CompoundSuzuki Coupling Yield (%)Aqueous Stability (t₁/₂)
Thiazole-4-boronic acid786.2 hr
Pyridine-3-boronic acid653.1 hr
Benzofuran-2-boronic acid828.7 hr

Comparative data under identical coupling conditions .

The thiazole system demonstrates superior stability due to reduced boronic acid protodeboronation, attributed to electron-withdrawing effects of the sulfur atom.

Industrial and Environmental Considerations

Green Chemistry Metrics

MetricTraditional MethodImproved Protocol
PMI (Process Mass Intensity)8632
E-Factor5418
Solvent Recovery (%)4582

Data from life-cycle assessments of production processes .

Microwave-assisted synthesis and aqueous workup protocols reduce dichloromethane usage by 92%, aligning with FDA’s green chemistry guidelines.

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